2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide
Description
2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dihydroisoquinolinone moiety, and a methoxyphenylacetamide group.
Properties
IUPAC Name |
2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O4/c1-31-20-11-9-19(10-12-20)27-24(29)16-32-23-4-2-3-22-21(23)13-14-28(25(22)30)15-17-5-7-18(26)8-6-17/h2-12H,13-16H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOPFFFZGSDTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the dihydroisoquinolinone core: This step typically involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of the fluorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.
Attachment of the methoxyphenylacetamide group: This step involves the reaction of the intermediate with 4-methoxyphenylacetic acid or its derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated the compound's potential as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
The mechanism of action involves the induction of apoptosis through caspase activation and inhibition of specific kinases involved in tumor growth pathways .
Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria, making it a candidate for further development as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values against common pathogens are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1 |
These findings suggest that the compound's structural features contribute to its ability to disrupt bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is influenced by its molecular structure. Key modifications that enhance activity include:
- Fluorine Substitution : Increases lipophilicity and enhances cellular uptake.
- Methoxy Group : May enhance binding affinity to target proteins.
Understanding these relationships allows for the rational design of more potent derivatives.
Case Studies and Research Findings
- Anticancer Studies : A comprehensive study evaluated various derivatives of tetrahydroisoquinoline, including this compound, highlighting their potential in targeting cancer cells effectively. The study reported significant growth inhibition across multiple cell lines with varying mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds, demonstrating their effectiveness against resistant strains of bacteria. The results indicated that modifications to the isoquinoline structure could lead to enhanced antimicrobial activity and reduced resistance .
Mechanism of Action
The mechanism of action of 2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-hydroxyphenyl)acetamide: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide: The presence of a chlorine atom instead of a fluorine atom can influence the compound’s chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 405.42 g/mol. The structure features a tetrahydroisoquinoline core, which is known for its diverse pharmacological activities.
Anticancer Properties
Recent studies have suggested that compounds containing tetrahydroisoquinoline derivatives exhibit significant anticancer activity. For instance, research indicates that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways. A study conducted by Zhang et al. (2023) demonstrated that similar tetrahydroisoquinoline derivatives inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research shows that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress. A study by Lee et al. (2022) found that these compounds reduced reactive oxygen species (ROS) levels in neuronal cultures, thereby mitigating neuronal damage associated with neurodegenerative diseases like Alzheimer's .
Antidepressant Activity
The compound's structural similarities to known antidepressants suggest potential psychotropic effects. In animal models, tetrahydroisoquinoline derivatives have been shown to exhibit antidepressant-like effects, potentially through the modulation of serotonin and norepinephrine levels in the brain. A study by Kim et al. (2023) reported significant reductions in depressive behaviors in mice treated with related compounds .
The biological activities of this compound are likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Neurotransmitter Systems: Similar compounds have been shown to affect neurotransmitter levels, which could explain their antidepressant effects.
- Antioxidant Properties: The ability to scavenge free radicals may contribute to its neuroprotective effects.
Case Studies
| Study | Findings |
|---|---|
| Zhang et al., 2023 | Induced apoptosis in breast cancer cells; inhibited cell proliferation. |
| Lee et al., 2022 | Reduced ROS levels in neuronal cultures; potential neuroprotection against oxidative stress. |
| Kim et al., 2023 | Demonstrated antidepressant-like effects in animal models; modulation of serotonin levels. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a method using potassium carbonate in DMF to facilitate ether bond formation between a chloroacetyl intermediate and a hydroxyl-containing precursor. Reaction optimization may involve varying solvent polarity (e.g., DMF vs. acetonitrile), temperature (room temperature vs. reflux), and stoichiometry of reagents to maximize yield .
- Validation : Monitor reaction progress via TLC or HPLC, and characterize intermediates using H/C NMR to confirm regioselectivity and purity.
Q. Which spectroscopic techniques are critical for structural elucidation?
- Key Techniques :
- NMR : Assign peaks for the fluorophenyl, methoxyphenyl, and tetrahydroisoquinoline moieties using H/C NMR (e.g., uses NMR to confirm intramolecular hydrogen bonding in similar acetamides) .
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles, as demonstrated in for a fluorophenyl-acetamide derivative .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns using HRMS or ESI-MS.
Q. How should researchers design initial biological activity screens?
- Approach : Prioritize assays based on structural analogs. For instance, highlights hypoglycemic activity testing in murine models for acetamide derivatives, suggesting protocols for in vitro glucose uptake assays (e.g., 3T3-L1 adipocytes) and in vivo glucose tolerance tests in Wistar rats .
- Controls : Include positive controls (e.g., metformin for hypoglycemic studies) and assess cytotoxicity via MTT assays.
Advanced Research Questions
Q. What strategies resolve low yields in the final coupling step of synthesis?
- Troubleshooting :
- Catalyst Screening : Use palladium catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig amidation if steric hindrance limits nucleophilic substitution (see for palladium-mediated coupling in multi-step syntheses) .
- Protecting Groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions, as described in for glycosylation reactions .
- Analytical Support : Use F NMR to track fluorophenyl group integrity during reactions.
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact target binding?
- SAR Study Design :
- Synthetic Variations : Prepare analogs by replacing the 4-fluorophenyl group with halogens (Cl, Br) or electron-withdrawing groups (NO), as in .
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity for target proteins (e.g., kinase enzymes).
- Data Interpretation : Correlate substituent electronegativity with binding energy using computational tools (e.g., molecular docking).
Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?
- Model Selection :
- Rodent Models : Use Wistar albino mice () for acute toxicity studies (OECD 423 guidelines) and Sprague-Dawley rats for bioavailability assessments .
- Tissue Distribution : Radiolabel the compound (e.g., C) and track accumulation in organs via autoradiography.
- Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites in plasma and urine.
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Root Causes :
- Purity Variance : Compare HPLC purity thresholds (e.g., 95% in vs. >98% in academic studies) .
- Assay Conditions : Replicate experiments under standardized protocols (e.g., ATP concentration in kinase assays).
- Resolution : Conduct a meta-analysis of IC values from multiple sources, adjusting for variables like cell line passage number or serum content.
Methodological Tables
| Parameter | Example Protocol (Source) |
|---|---|
| Synthetic Yield | 65-78% via DMF/KCO at RT () |
| NMR Shifts | Fluorophenyl H: δ 7.2–7.4 ppm; Methoxyphenyl OCH: δ 3.8 ppm ( ) |
| Toxicity (LD) | >500 mg/kg in mice () |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
